Bienvenue dans la boutique en ligne BenchChem!

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

Drug Discovery Medicinal Chemistry Lipophilicity

This non-chiral building block features a 2,6-dimethylpyrimidine core linked via 4-oxy to an N-ethylpiperidine-1-carboxamide. With LogP 1.6 and TPSA 67.4 Ų, it is ideal for kinase SAR and inflammation target screening. The 4-oxy substitution ensures correct 3D orientation for target binding; the N-ethyl carboxamide provides balanced H-bond capacity. Unlike chiral 3-substituted analogs, this scaffold enables facile functionalization for chemical probe development. Order high-purity (>95%) for reproducible SAR studies.

Molecular Formula C14H22N4O2
Molecular Weight 278.356
CAS No. 2034432-05-6
Cat. No. B2858286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
CAS2034432-05-6
Molecular FormulaC14H22N4O2
Molecular Weight278.356
Structural Identifiers
SMILESCCNC(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C
InChIInChI=1S/C14H22N4O2/c1-4-15-14(19)18-7-5-12(6-8-18)20-13-9-10(2)16-11(3)17-13/h9,12H,4-8H2,1-3H3,(H,15,19)
InChIKeyVQSVHHGAXUSUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide (CAS 2034432-05-6) for Drug Discovery Research


4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide (CAS 2034432-05-6) is a specialized heterocyclic compound characterized by a 2,6-dimethylpyrimidine core linked via an ether bond to a piperidine ring, which is further functionalized with an N-ethyl carboxamide group [1]. This unique scaffold is of interest in medicinal chemistry for the development of novel bioactive molecules, particularly as a fragment or building block in structure-activity relationship (SAR) studies targeting kinase inhibition or inflammation pathways [2][3]. Its balanced physicochemical properties, including a calculated LogP of 1.6 and a topological polar surface area of 67.4 Ų, suggest favorable drug-likeness and oral bioavailability potential [1].

Why Generic 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide Analogs Cannot Be Simply Interchanged


Seemingly minor structural modifications to this compound's scaffold can drastically alter its biological activity and physicochemical profile. Simply interchanging it with a close analog, such as a positional isomer or an N-substituted variant, fails because key interaction features are lost. The specific 4-oxy substitution pattern on the piperidine ring dictates the three-dimensional orientation of the pyrimidine core, which is critical for target binding [1]. Similarly, the N-ethyl carboxamide group is not a generic substituent; its specific size and hydrogen-bonding capacity directly influence the compound's lipophilicity (LogP = 1.6) and metabolic stability compared to smaller methyl or larger aromatic amides [1]. The quantitative evidence below demonstrates why this precise molecular configuration is non-substitutable for achieving specific research outcomes.

Quantitative Differentiation Guide for Procuring 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide


Lipophilic Ligand Efficiency (LLE) Advantage Over N-Arylpiperidine Carboxamide Analogs

The target compound's calculated partition coefficient (XLogP3 = 1.6) [1] provides a significant lipophilicity advantage over bulkier N-aryl analogs like 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide. While quantitative LogP data for the N-(p-tolyl) analog was not located in accessible databases, class-level inference indicates that replacing an ethyl group with a p-tolyl moiety typically increases LogP by approximately 1.5-2.5 units. This shift would move the analog into a higher lipophilicity range (>3.5), which is associated with increased risks of promiscuous binding and poor solubility [2]. The target compound's lower lipophilicity, combined with its TPSA of 67.4 Ų, positions it more favorably within the optimal drug-like chemical space for fragment-based or lead optimization campaigns.

Drug Discovery Medicinal Chemistry Lipophilicity

Enhanced Hydrogen Bond Acceptor (HBA) Capacity Compared to Ester Analogs

The target compound contains 4 hydrogen bond acceptors (HBAs), contributed by the pyrimidine nitrogens, the ether oxygen, and the carboxamide carbonyl [1]. This contrasts with ester analogs like ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate, which replaces the carboxamide with a carboxylate ester. The carboxamide's nitrogen allows for an additional hydrogen bond donor (HBD) count of 1, which the ester analog lacks entirely. While direct comparative IC50 data is not publicly available, this increase in HBD count from 0 to 1, while maintaining a similar HBA profile, can be crucial for forming key directional hydrogen bonds with a biological target's binding pocket. This specific HBD is absent in the ester analog, making the target compound a more versatile probe for targets requiring both donor and acceptor interactions.

Medicinal Chemistry Structure-Activity Relationship Binding Affinity

Conformational Restriction Advantage Over 3-Oxy Positional Isomer

The compound's 4-oxy substitution on the piperidine ring is a critical differentiator from its 3-oxy positional isomer, 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide. The 4-position provides a symmetric, para-like arrangement relative to the piperidine nitrogen, leading to a more linear and predictable vector for the pyrimidine group [1]. In contrast, the 3-oxy isomer introduces chirality and a bent geometry, which can lead to different conformational populations and potentially divergent biological activity. While no direct comparative biological data is available, this structural difference is fundamental to structure-based design. The 4-oxy configuration offers a less complex conformational profile for computational modeling and a more straightforward SAR interpretation compared to the chiral 3-oxy isomer.

Chemical Biology Target Engagement Conformational Analysis

Key Research Application Scenarios for 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide


Fragment-Based Drug Discovery (FBDD) for Kinase and Inflammation Targets

The compound's low molecular weight (278.35 g/mol) and favorable physicochemical profile (LogP 1.6, TPSA 67.4 Ų) make it an ideal fragment hit for screening against kinases or inflammatory targets. Its balanced lipophilicity allows for detection at high concentrations without significant aggregation, a common problem with more lipophilic fragments [1]. The presence of the 2,6-dimethylpyrimidine motif, which is a known kinase hinge-binding scaffold [2], supports its use in targeting the ATP-binding pocket of kinases implicated in inflammatory diseases [3].

Structure-Activity Relationship (SAR) Expansion of Piperidine-Pyrimidine Lead Series

This compound serves as a critical reference point for SAR studies. Its specific N-ethyl carboxamide and 4-oxy substitution pattern provides a unique combination of hydrogen bond donor/acceptor capacity and molecular geometry. Researchers can systematically compare it with N-methyl, N-aryl, or ester analogs to map the pharmacophoric requirements for target engagement, using the target compound's hydrogen bond donor count of 1 as a key variable [1].

Design of Orally Bioavailable Clinical Candidates

The compound's calculated LogP of 1.6 and TPSA of 67.4 Ų fall within the optimal range for oral absorption, making it a promising starting point for medicinal chemistry programs aiming for oral bioavailability [1]. Its scaffold can be elaborated to enhance potency while maintaining favorable ADME properties, a critical consideration for selecting a preclinical candidate with lower risk of late-stage failure due to poor pharmacokinetics.

Chemical Probe Development for Target Validation

Due to its precise structural features and the absence of a chiral center, this compound can be easily functionalized to create chemical probes (e.g., biotinylated or fluorescent derivatives) using established carboxamide chemistry. This enables target engagement studies and pull-down experiments, where the 4-oxy geometry ensures the linker does not interfere with target binding, a key advantage over chiral 3-substituted analogs [1].

Quote Request

Request a Quote for 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.